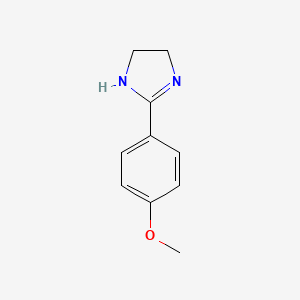

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Vue d'ensemble

Description

Le 2-(4-méthoxyphényl)-4,5-dihydro-1H-imidazole est un composé organique hétérocyclique qui présente un cycle imidazole substitué par un groupe 4-méthoxyphényle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(4-méthoxyphényl)-4,5-dihydro-1H-imidazole implique généralement la condensation de la 4-méthoxybenzaldéhyde avec l'éthylènediamine en conditions acides. La réaction procède par la formation d'un intermédiaire de base de Schiff, qui est ensuite cyclisé pour former le cycle imidazole. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme l'acide acétique .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de catalyseurs plus efficaces pour augmenter le rendement et réduire le temps de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(4-méthoxyphényl)-4,5-dihydro-1H-imidazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'imidazole correspondants.

Réduction : Les réactions de réduction peuvent produire des dérivés de dihydroimidazole.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle ou le cycle imidazole.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'imidazole substitués, qui peuvent avoir différents groupes fonctionnels attachés aux cycles phényle ou imidazole .

Applications de la recherche scientifique

Le 2-(4-méthoxyphényl)-4,5-dihydro-1H-imidazole a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.

Médecine : Des recherches sont en cours sur son utilisation potentielle comme intermédiaire pharmaceutique pour le développement de nouveaux médicaments.

Industrie : Il est utilisé dans la synthèse de colorants et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 2-(4-méthoxyphényl)-4,5-dihydro-1H-imidazole implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat .

Applications De Recherche Scientifique

Biological and Pharmacological Applications

Imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, are noted for their extensive biological activities. Key applications include:

- Antihypertensive Activity : These compounds have been shown to exhibit significant antihypertensive effects. Studies indicate that imidazolines can modulate vascular resistance and influence blood pressure regulation through various mechanisms .

- Antihyperglycemic Effects : Research has demonstrated that imidazoline derivatives can lower blood glucose levels, making them potential candidates for diabetes management .

- Antidepressant Properties : Some studies suggest that these compounds may have antidepressant effects, potentially through their interaction with neurotransmitter systems in the brain .

- Antihypercholesterolemic Effects : They have also been identified as having the potential to reduce cholesterol levels, which is crucial for cardiovascular health .

- Anti-inflammatory Activities : The anti-inflammatory properties of imidazolines make them relevant in treating conditions characterized by inflammation .

Synthetic Applications

In addition to their biological significance, this compound serves as a valuable synthetic intermediate in organic chemistry:

- Catalysts in Organic Reactions : Imidazolines are often utilized as catalysts in various organic reactions, facilitating the formation of complex molecules with high specificity and yield. Their unique structural features allow them to stabilize transition states during chemical reactions .

- Building Blocks for Drug Development : The compound acts as a building block for synthesizing more complex pharmaceutical agents, contributing to drug discovery and development efforts .

Structural Insights

The structural characteristics of this compound enhance its functionality. The compound exhibits a planar arrangement with a dihedral angle of approximately 14.86° between the benzene and imidazole rings. This configuration is important for its biological activity as it influences molecular interactions with biological targets .

Several studies have documented the applications of this compound:

- Antihypertensive Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential for developing new antihypertensive medications .

- Diabetes Management Research : Clinical trials indicated that imidazoline derivatives could significantly lower fasting blood glucose levels in diabetic patients, highlighting their therapeutic potential in managing diabetes .

- Synthesis of Novel Compounds : Researchers have successfully used this compound as a precursor to synthesize new derivatives with enhanced biological activity, showcasing its role in drug development .

Mécanisme D'action

The mechanism of action of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(4-méthoxyphényl)-1H-imidazole

- 2-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole

- 2-(4-méthoxyphényl)-4,5-dihydro-1H-triazole

Unicité

Le 2-(4-méthoxyphényl)-4,5-dihydro-1H-imidazole est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un cycle imidazole et d'un groupe méthoxyphényle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : CHNO

- Molar Mass : 180.22 g/mol .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antihypertensive effects and potential anticancer properties.

Antihypertensive Activity

A study focused on the synthesis and evaluation of new imidazoline derivatives, including this compound, highlighted its affinity for imidazoline binding sites (IBS) and adrenergic receptors. The compound showed promising results in reducing mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .

Anticancer Properties

Recent investigations into the compound's anticancer activity revealed that it can inhibit p53-MDM2 interactions, which is crucial for cancer cell proliferation. Compounds derived from this compound were shown to significantly upregulate p53 levels in various cancer cell lines, suggesting a mechanism for inducing apoptosis in tumor cells .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit the enzyme lipoxygenase (ALOX15), which is involved in inflammatory processes. The IC values indicate a moderate inhibitory effect compared to other tested compounds .

- Modulation of Protein Interactions : By affecting the p53-MDM2 pathway, the compound promotes the accumulation of p53 and p21 proteins, which are vital for cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antihypertensive | Reduces MAP in hypertensive rats | |

| Anticancer | Upregulates p53 in cancer cell lines | |

| Enzyme Inhibition | Moderate inhibition of ALOX15 |

Table 2: IC Values for ALOX15 Inhibition

| Compound | IC (µM) |

|---|---|

| This compound | 0.010 - 0.032 |

| Reference Compound (Nutlin-3a) | <0.001 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Hypertension Treatment : In a controlled study with spontaneously hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over a four-week period. The study concluded that this compound could serve as a lead for developing new antihypertensive drugs .

- Cancer Cell Line Studies : A series of experiments conducted on RKO cells demonstrated that treatment with derivatives of this compound led to increased levels of apoptotic markers such as cleaved PARP and significant alterations in cell viability assays. These findings suggest its potential as an anticancer agent targeting wild-type p53 tumors .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285359 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-84-7 | |

| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.